2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound notable for its unique structural features. This compound falls under the classification of triazolopyridazines, which are characterized by a triazole and pyridazine moiety. The presence of various functional groups, including a chlorophenyl group and a sulfanyl group, suggests potential biological activity and applications in medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service (CAS) Number 1040655-33-1 and has a molecular formula of with a molecular weight of 485.94 g/mol. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its chemical properties.
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H20ClN5O4S/c1-31-17-8-7-16(11-18(17)32-2)24-20(29)12-27-22(30)28-19(25-27)9-10-21(26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,24,29)
This structure indicates multiple functional groups that may interact with biological targets .
The compound's reactivity is influenced by its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide may involve several pathways:
These mechanisms suggest potential therapeutic applications in various diseases.
The physical properties include:
Chemical properties include reactivity patterns typical for compounds containing triazole and pyridazine moieties. These properties influence how the compound interacts with biological systems and other chemicals.
The unique structure of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide positions it as a candidate for research in medicinal chemistry. Potential applications include:
The compound's diverse functional groups offer opportunities for further modification and exploration in drug discovery .
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: